molecular formula C10H12ClN3O2 B1362083 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic Acid CAS No. 339276-36-7

1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic Acid

Cat. No.: B1362083
CAS No.: 339276-36-7
M. Wt: 241.67 g/mol
InChI Key: DLQSEGIGDCETIS-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H12ClN3O2 and a molecular weight of 241.68 g/mol . This compound is characterized by the presence of a chloropyridazine ring attached to a piperidine carboxylic acid moiety. It is primarily used in research and development within the fields of chemistry and biology.

Mechanism of Action

Preparation Methods

The synthesis of 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid involves several steps, typically starting with the chlorination of pyridazine. The chloropyridazine is then reacted with piperidine under controlled conditions to form the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The chloropyridazine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is utilized in the study of biological pathways and mechanisms, particularly those involving chloropyridazine derivatives.

    Medicine: Research into potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is employed in the development of new materials and chemical processes

Comparison with Similar Compounds

1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid can be compared with other similar compounds such as:

  • **1-(6-Chloropyridazin-3-yl)p

Properties

IUPAC Name

1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-8-1-2-9(13-12-8)14-5-3-7(4-6-14)10(15)16/h1-2,7H,3-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQSEGIGDCETIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377202
Record name 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339276-36-7
Record name 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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